molecular formula C25H23N5O3S B2360079 3-(3,4-dimethylphenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)triazolo[1,5-a]quinazolin-5-amine CAS No. 872197-49-4

3-(3,4-dimethylphenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2360079
CAS No.: 872197-49-4
M. Wt: 473.55
InChI Key: WGGYMNCBKNNHSU-UHFFFAOYSA-N
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Description

3-(3,4-dimethylphenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)triazolo[1,5-a]quinazolin-5-amine is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a sulfonyl group, and two distinct aromatic rings with methoxy and methyl substituents.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O3S/c1-15-9-12-22(33-4)20(13-15)26-23-19-7-5-6-8-21(19)30-24(27-23)25(28-29-30)34(31,32)18-11-10-16(2)17(3)14-18/h5-14H,1-4H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGYMNCBKNNHSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC(=C(C=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(3,4-dimethylphenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, including the formation of the triazoloquinazoline core and the introduction of the sulfonyl and aromatic substituents. Common synthetic routes may include:

    Formation of the Triazoloquinazoline Core: This step often involves the cyclization of appropriate precursors under specific conditions to form the triazoloquinazoline ring system.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonylation reactions using reagents such as sulfonyl chlorides.

    Aromatic Substitution: The aromatic rings with methoxy and methyl substituents can be introduced through electrophilic aromatic substitution reactions.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

3-(3,4-dimethylphenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups, to form corresponding oxidized products.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

    Substitution: The aromatic rings can participate in substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens).

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the functions of specific proteins or enzymes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)triazolo[1,5-a]quinazolin-5-amine depends on its specific interactions with molecular targets. These interactions may involve binding to proteins or enzymes, leading to modulation of their activity. The compound’s structure allows it to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence its biological activity.

Comparison with Similar Compounds

3-(3,4-dimethylphenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)triazolo[1,5-a]quinazolin-5-amine can be compared with other similar compounds, such as:

    3-[(4-chlorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine: This compound has a similar structure but with a chlorophenyl group instead of a dimethylphenyl group.

    4-[(3,4-dimethylphenyl)sulfonyl]-1,2-dimethylbenzene: This compound shares the dimethylphenylsulfonyl group but has a different core structure.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Biological Activity

3-(3,4-dimethylphenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)triazolo[1,5-a]quinazolin-5-amine (CAS No. 872197-49-4) is a novel compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazoloquinazoline Core : This step includes the cyclization of appropriate precursors to create the triazoloquinazoline structure.
  • Introduction of the Sulfonyl Group : Achieved through sulfonylation reactions using sulfonyl chlorides.
  • Aromatic Substitution : The introduction of methoxy and methyl substituents via electrophilic aromatic substitution.

These methods are optimized for yield and purity, making them suitable for industrial applications .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. It is believed to modulate enzyme activity through non-covalent interactions such as hydrogen bonding and π-π stacking, which are crucial for binding affinity .

Inhibitory Activity

Recent studies have demonstrated that derivatives of quinazoline-triazole hybrids exhibit significant inhibitory effects on acetylcholinesterase (AChE), a key enzyme in neurodegenerative diseases like Alzheimer's. The IC50 values for some compounds in this class range from 0.2 to 83.9 µM, indicating potent activity .

CompoundIC50 (µM)Target
Compound 8a0.2AChE
Compound 9a83.9AChE

These findings suggest that the compound can serve as a dual binding site inhibitor, affecting both the catalytic and peripheral anionic sites of AChE .

Antidiabetic Activity

Additionally, quinazoline derivatives have shown promising α-glucosidase inhibitory activity, vital for managing diabetes by delaying carbohydrate absorption. The structure-activity relationship (SAR) indicates that modifications on the quinazoline ring enhance inhibitory potency .

CompoundIC50 (µM)Target
Compound B6.31α-glucosidase
Acarbose (standard)750.0α-glucosidase

Case Studies

  • Alzheimer's Disease Research : A study synthesized a library of quinazoline-triazole hybrids and evaluated their potential as AChE inhibitors. The results indicated that certain compounds could effectively inhibit AChE without cytotoxic effects on neuronal cells .
  • Diabetes Management : Another investigation focused on quinazoline derivatives linked to coumarin structures, revealing enhanced α-glucosidase inhibition compared to standard drugs . These compounds displayed low toxicity against breast cancer cell lines while maintaining high efficacy.

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